5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
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Overview
Description
5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a complex organic compound belonging to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core fused with a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-butyl-8-chloro-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazinoindole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or disulfide.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- indolo[2,3-b]quinoxalines
Uniqueness
5-butyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide stands out due to its specific substituents, which confer unique chemical properties and biological activities. The presence of the butyl and chloro groups enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13ClN4S |
---|---|
Molecular Weight |
292.79 g/mol |
IUPAC Name |
5-butyl-8-chloro-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H13ClN4S/c1-2-3-6-18-10-5-4-8(14)7-9(10)11-12(18)15-13(19)17-16-11/h4-5,7H,2-3,6H2,1H3,(H,15,17,19) |
InChI Key |
QURSBIPFMZVZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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